molecular formula C19H14ClFN2O2 B2920468 1-(3-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946254-92-8

1-(3-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2920468
CAS RN: 946254-92-8
M. Wt: 356.78
InChI Key: LXSUDZLGCGNWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a dihydropyridine derivative with a carboxamide group. Dihydropyridines are often used in medicinal chemistry due to their wide range of biological activities. The presence of chlorobenzyl and fluorophenyl groups might contribute to its lipophilicity and potential biological activity .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the dihydropyridine ring. The electron-withdrawing carboxamide group might contribute to the stability of the compound .


Chemical Reactions Analysis

Dihydropyridines are known to undergo a variety of reactions, including oxidation to yield pyridines, reduction to yield piperidines, and various substitutions at the 3 and 4 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its purity, crystal structure, and the presence of any solvents or impurities .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound of interest could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Anticholinesterase Activity

Indole derivatives can act as inhibitors of cholinesterase, an enzyme involved in breaking down neurotransmitters. This activity is relevant in treating neurodegenerative diseases like Alzheimer’s. The compound could be assessed for its potential as a neuroprotective agent.

Each of these applications presents a unique opportunity to explore the therapeutic potential of 1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Further research and clinical trials would be necessary to confirm its efficacy and safety in these various fields.

A brief review of the biological potential of indole derivatives

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many dihydropyridines are used as calcium channel blockers in the treatment of hypertension .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes using personal protective equipment and following good laboratory practices .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-16-8-6-15(21)7-9-16/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUDZLGCGNWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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